molecular formula C8H12N2O4S B1612779 Urea mono(4-methylbenzenesulfonate) CAS No. 21835-55-2

Urea mono(4-methylbenzenesulfonate)

Cat. No.: B1612779
CAS No.: 21835-55-2
M. Wt: 232.26 g/mol
InChI Key: ZKZAMHIUFAHSIB-UHFFFAOYSA-N
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Description

Urea mono(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C7H8O3S.CH4N2O and a molecular weight of 232.26 g/mol . It is a derivative of urea, combined with 4-methylbenzenesulfonic acid. This compound is known for its applications in various chemical syntheses and industrial processes.

Preparation Methods

The synthesis of urea mono(4-methylbenzenesulfonate) typically involves the reaction of urea with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves dissolving urea in water and then adding 4-methylbenzenesulfonic acid to the solution. The mixture is then heated to promote the reaction, and the product is isolated through filtration and purification techniques .

Industrial production methods for urea derivatives often involve large-scale reactions in reactors, where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Urea mono(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Urea mono(4-methylbenzenesulfonate) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Urea derivatives, including urea mono(4-methylbenzenesulfonate), are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: It is utilized in the production of resins, plastics, and other industrial materials

Mechanism of Action

The mechanism of action of urea mono(4-methylbenzenesulfonate) involves its interaction with biological molecules and enzymes. Urea derivatives are known to disrupt protein structures and enzyme activities by altering hydrogen bonding and hydrophobic interactions. This can lead to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

Urea mono(4-methylbenzenesulfonate) can be compared with other urea derivatives such as:

Properties

IUPAC Name

4-methylbenzenesulfonic acid;urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.CH4N2O/c1-6-2-4-7(5-3-6)11(8,9)10;2-1(3)4/h2-5H,1H3,(H,8,9,10);(H4,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZAMHIUFAHSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21835-55-2
Record name Urea, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21835-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20925165
Record name 4-Methylbenzene-1-sulfonic acid--carbamimidic acid (1/1)
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Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93384-72-6, 21835-55-2, 125520-86-7
Record name Benzenesulfonic acid, 4-methyl-, reaction products with urea
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URL https://commonchemistry.cas.org/detail?cas_rn=93384-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Urea mono(4-methylbenzenesulfonate)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, methyl-, compd. with urea (1:1)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, methyl-, compd. with urea (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methylbenzene-1-sulfonic acid--carbamimidic acid (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uronium toluene-p-sulphonate
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Record name UREA MONO(4-METHYLBENZENESULFONATE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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